tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Intermediate Use
- Synthesis of Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a significant intermediate in synthesizing biologically active compounds like crizotinib, with tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material (Kong et al., 2016).
Structural and Crystallographic Studies
- Reaction and Formation Analysis : The reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of the title compound with a specific substituent. The plane of the pyrazole ring forms a dihedral angle with the piperidine ring, revealing insights into its molecular structure (Richter et al., 2009).
Applications in Drug Synthesis
Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is a key intermediate for small molecule anticancer drugs. Its synthesis and structure have significant implications for developing and optimizing anti-tumor inhibitors (Zhang et al., 2018).
Synthesis of Nociceptin Antagonists : An efficient synthesis method has been developed for tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate in synthesizing nociceptin antagonists, demonstrating its role in developing specific therapeutic agents (Jona et al., 2009).
Molecular Packing and Properties
- X-ray Studies and Molecular Packing : The molecular structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds, as determined by X-ray crystallography, shows significant properties like hydrogen bonding and molecular packing, crucial for understanding its applications in various fields (Didierjean et al., 2004).
Synthesis of Specific Substitutes
- Synthesis of Piperidine Derivatives : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate and its conversion to various substituted piperidines demonstrates its utility in creating novel chemical structures with potential biological activities (Harmsen et al., 2011).
properties
IUPAC Name |
tert-butyl 4-(3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)18-12(17)15-6-4-9(5-7-15)10-8-11(16)14-19-10/h8-9H,4-7H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAKXSYOYQVZSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=O)NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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